molecular formula C8H8O4 B1612135 5-Hydroxy-2-methoxybenzoic acid CAS No. 61227-25-6

5-Hydroxy-2-methoxybenzoic acid

Cat. No. B1612135
CAS RN: 61227-25-6
M. Wt: 168.15 g/mol
InChI Key: FXMQSVMVTHLCSF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxybenzoic acid, also known as 5-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H12. It is used as a matrix additive which enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS)1234.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Hydroxy-2-methoxybenzoic acid. However, benzoic acid derivatives are important building blocks used in many pharmaceutical compounds and in organic synthesis5.



Molecular Structure Analysis

The molecular weight of 5-Hydroxy-2-methoxybenzoic acid is 168.1512. The SMILES string representation is COc1ccc(O)c(c1)C(O)=O1. The InChI representation is 1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-Hydroxy-2-methoxybenzoic acid. However, it’s worth noting that benzoic acid derivatives are often involved in a variety of chemical reactions due to their carboxylic acid group.



Physical And Chemical Properties Analysis

5-Hydroxy-2-methoxybenzoic acid is a powder with a melting point of 141-143 °C (lit.)1. It has an assay of 98%1.


Scientific Research Applications

Inhibition and Affinity Labeling of Enzymes

5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a related compound, has been studied for its potential as an affinity-labeling reagent for catechol O-methyltransferase (COMT). It exhibits noncompetitive inhibition of COMT, indicating its potential in enzyme inhibition studies (Borchardt & Huber, 1982).

Antioxidant Properties

Compounds related to 5-Hydroxy-2-methoxybenzoic acid, isolated from marine-derived fungi, have shown strong antioxidant activities. This suggests potential applications in research focused on oxidative stress and related diseases (Xu et al., 2017).

Enhanced Mass Spectrometry Performance

Benzoic acid derivatives, including 2-hydroxy-5-methoxybenzoic acid, have been used to improve ion yields and signal-to-noise ratios in matrix-assisted laser desorption/ionization mass spectrometry. This suggests their utility in improving analytical techniques for high-mass range molecules (Karas et al., 1993).

Encapsulation for Controlled Release

Research on encapsulating flavor molecules, such as 4-hydroxy-3-methoxybenzoic acid, into nanoparticles for controlled release, highlights potential applications in food technology and material sciences (Hong et al., 2008).

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

Compounds including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, derived from Cyclocarya paliurus leaves, have shown significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase. This points to potential applications in diabetes and metabolic research (Li et al., 2008).

Metabolism Studies in Microorganisms

Studies on the metabolism of various benzoic acids by Pseudomonas putida demonstrate the utility of these compounds in microbiological and biochemical research (Donnelly & Dagley, 1980).

Safety And Hazards

The safety data sheet for 5-Hydroxy-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system6.


properties

IUPAC Name

5-hydroxy-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMQSVMVTHLCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594102
Record name 5-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methoxybenzoic acid

CAS RN

61227-25-6
Record name 5-Hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 55 mL concentrated sulfuric acid was heated to 55 deg. C. for 48 h. The reaction was then poured into ice. A precipitate formed, and the mixture was allowed to stand overnight. The resulting crystals were collected by filtration and dried in vacuo. The material was further purified by silica gel chromatography to give 5-hydroxy-2-methoxybenzoic acid as a white solid. MS m/z=169.0 [M+1]+. Calc'd for C8H8O4: 168.15.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine methyl 2-methoxy-5-hydroxybenzoate (0.37 g, 2.0 mmol) and a 1 M aqueous sodium hydroxide solution (20 mL, 20 mmol) in methanol (20 mL). After 2 hours, adjust the pH to about 2 using a 1 M aqueous hydrochloric acid solution and extract with dichloromethane. Dry the organic layer over MgSO4, filter, and evaporate in uacuo to give the title compound.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
MI Choudhary, Azizuddin, S Jalil… - … Journal Devoted to …, 2009 - Wiley Online Library
… ‐5,6,7,4′‐tetramethoxy flavon (3), penduletin (4), methyl 4‐hydroxybenzoate (5), p‐hydroxybenzoic acid (6), methyl 3,4‐dihydroxybenzoate (7), 5‐hydroxy‐2‐methoxybenzoic acid (8), …
Number of citations: 109 onlinelibrary.wiley.com
Q LU - Chinese Traditional and Herbal Drugs, 2019 - pesquisa.bvsalud.org
… as cimicifugaside F (1), (+) (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-[(β-D-glucopyranosyloxy) methyl]-7-methoxybenzofuran-5-propenoic acid (2), 5-hydroxy-2-methoxybenzoic acid (3…
Number of citations: 2 pesquisa.bvsalud.org
J Hubert, S Chollet, S Purson, R Reynaud… - Journal of natural …, 2015 - ACS Publications
… The first solution (s1) was characterized by the presence of a 5-hydroxy-2-methoxybenzoic acid moiety instead of a vanillic acid unit in the second solution (s2) or a 2-hydroxy-5-…
Number of citations: 29 pubs.acs.org
M Linderberg, S Hellberg, S Björk… - European journal of …, 1999 - Elsevier
… Compound 39 was synthesized by bromination of 5-hydroxy-2-methoxybenzoic acid, which after nitration and reduction of the nitro group gave the desired product (figure 4). …
Number of citations: 34 www.sciencedirect.com
M Funasaki, C Minato, M Nonaka, M Ozawa… - Phytochemistry …, 2019 - Elsevier
… Fraction C2-2 (60 mg) was purified by HPLC using MeOH/H 2 O (containing 0.1% TFA) (35:65) to give 5-hydroxy-2-methoxybenzoic acid (7, 2.0 mg). Fraction F (500 mg) was separated …
Number of citations: 6 www.sciencedirect.com
DD Fedorova, DS Nazarova, DL Avetyan… - Journal of Natural …, 2020 - ACS Publications
Herein is reported the first total synthesis of benzyl salicylate and benzyl gentisate glucosides present in various plant species, in particular the Salix genus, such as Populus …
Number of citations: 3 pubs.acs.org
T Hattori, Y Shimazumi, H Goto… - The Journal of …, 2003 - ACS Publications
A naturally occurring 1,1‘-biphenanthrene, blestriarene C (1), was prepared in 13 steps and 30% overall yield. The key steps are the ester-mediated nucleophilic aromatic substitution …
Number of citations: 73 pubs.acs.org
J Grimshaw - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the phenolic derivatives of monohydric aliphatic alcohols and related alkylamines together with their oxidation products, the corresponding …
Number of citations: 5 www.sciencedirect.com
GS Chhabra, KS Kulkarni - Journal of Pharmacognosy and …, 2014 - phytojournal.com
… , casticin, 3,3′dihydroxy-5,6,7,4′-tetramethoxyflavon, penduletin, methyl 4hydroxybenzoate, p-hydroxybenzoic acid, methyl 3,4dihydroxybenzoate, 5-hydroxy-2-methoxybenzoic acid, …
Number of citations: 10 www.phytojournal.com
JR Donnelly, LA Drewes, RL Johnson, WD Munslow… - Thermochimica acta, 1990 - Elsevier
Differential scanning calorimetry (DSC) has been applied to 273 environmental standards, including pesticides, herbicides and related compounds. Members of the following chemical …
Number of citations: 86 www.sciencedirect.com

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